PF-04859989 hydrochloride (CAS 177943-33-8) is a highly potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II) [1]. Engineered with a low molecular weight (MW 214.65) and exceptional ligand efficiency, it selectively targets the pyridoxal phosphate (PLP) cofactor to suppress the synthesis of kynurenic acid (KYNA) [1]. Supplied as a water-soluble hydrochloride salt, this compound is specifically optimized for direct aqueous formulation, making it a highly processable and reliable precursor for in vivo neuropharmacological models, behavioral assays, and translational psychiatric research .
Procuring generic KAT II inhibitors or alternative structural classes often compromises in vivo efficacy due to poor blood-brain barrier (BBB) penetrance, species-dependent potency shifts, or off-target effects [1]. Older benchmarks like (S)-ESBA exhibit limited central nervous system availability when administered systemically, while reversible analogs such as NS-1502 or BFF-122 require significantly higher concentrations to maintain target suppression, increasing the risk of off-target toxicity [1]. Furthermore, utilizing the free base form of PF-04859989 necessitates organic co-solvents like DMSO that can introduce artifacts in sensitive behavioral assays . The hydrochloride salt is specifically engineered to provide immediate aqueous solubility for sterile saline-based dosing, ensuring reproducible pharmacokinetics and unconfounded behavioral readouts.
PF-04859989 demonstrates an IC50 of 23 nM against human KAT II, representing a massive potency advantage over earlier heterocyclic inhibitors like BFF-122 (IC50 ~15-20 µM) and NS-1502 (IC50 = 315 µM) [REFS-1, REFS-2]. Furthermore, it maintains a >460-fold selectivity margin over related aminotransferases (KAT I, III, and IV)[1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
| Target Compound Data | 23 nM (hKAT II) |
| Comparator Or Baseline | BFF-122 (15-20 µM) and NS-1502 (315 µM) |
| Quantified Difference | >600-fold higher potency vs. BFF-122 |
| Conditions | Recombinant human KAT II functional enzyme assay |
Enables ultra-low dosing regimens in preclinical models, minimizing the risk of off-target toxicity or metabolic burden.
The hydrochloride salt form of PF-04859989 achieves an aqueous solubility of 20 mg/mL, allowing for direct dissolution in sterile saline or water . In contrast, the free base form (CAS 34783-48-7) typically requires DMSO or other organic excipients for stable solubilization .
| Evidence Dimension | Aqueous solubility for dosing |
| Target Compound Data | 20 mg/mL in H2O (clear solution) |
| Comparator Or Baseline | PF-04859989 free base (requires organic excipients) |
| Quantified Difference | Direct saline compatibility vs. excipient dependency |
| Conditions | Room temperature dissolution for in vivo formulation |
Eliminates the need for organic co-solvents in subcutaneous injections, preventing solvent-induced behavioral artifacts in sensitive neurocognitive assays.
Unlike earlier benchmark compounds such as (S)-ESBA, which suffer from poor central availability and species-specific potency shifts, PF-04859989 is highly brain-penetrant [1]. Systemic administration of PF-04859989 (10 mg/kg, s.c.) successfully reduces extracellular kynurenic acid (KYNA) levels in the rat brain by 50% [2].
| Evidence Dimension | In vivo brain target engagement |
| Target Compound Data | 50% reduction in brain KYNA at 10 mg/kg (s.c.) |
| Comparator Or Baseline | (S)-ESBA (limited brain penetrance via systemic routes) |
| Quantified Difference | Enables effective systemic dosing |
| Conditions | In vivo pharmacokinetic and efficacy studies in rats |
Allows researchers to use standard systemic dosing routes (s.c. or i.p.) rather than requiring invasive intracerebroventricular (ICV) infusions.
PF-04859989 operates as an irreversible inhibitor by forming a stable enamine adduct exclusively with the pyridoxal phosphate (PLP) cofactor, rather than forming a covalent bond with the KAT II protein itself [1]. This distinguishes it from traditional irreversible protein-binding inhibitors that carry a higher risk of triggering hapten-mediated immune responses [1].
| Evidence Dimension | Covalent binding target |
| Target Compound Data | PLP-cofactor adduct formation |
| Comparator Or Baseline | Traditional irreversible inhibitors (direct protein alkylation) |
| Quantified Difference | Eliminates direct protein-hapten formation |
| Conditions | X-ray crystallography and 13C NMR structural characterization |
Provides the sustained target suppression of an irreversible inhibitor without the typical immunotoxicity risks associated with protein-reactive compounds.
Due to its exceptional brain penetrance and nanomolar potency, PF-04859989 hydrochloride is the optimal choice for systemic dosing in rodent models to reverse ketamine- or amphetamine-induced cognitive deficits, directly lowering central KYNA levels without invasive ICV administration [1].
In studies evaluating rapid eye movement (REM) and non-REM sleep dynamics, the high aqueous solubility of the hydrochloride salt allows for precise, solvent-free saline formulations. This is critical to avoid confounding behavioral baselines that often occur when using DMSO-solubilized free base compounds [1].
With a high ligand efficiency (LE = 0.82) and a unique PLP-adduct mechanism, PF-04859989 serves as a premium reference ligand for X-ray crystallography and NMR studies of PLP-dependent enzymes, reliably stabilizing the enzyme-cofactor complex [2].